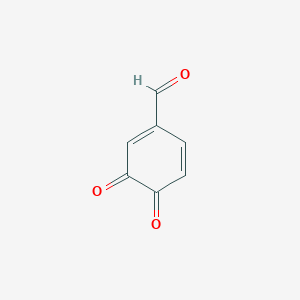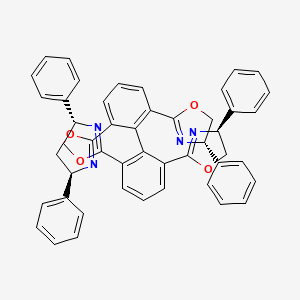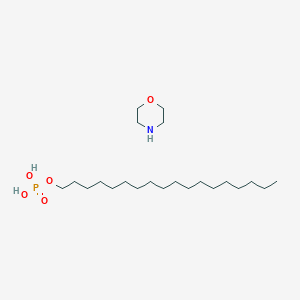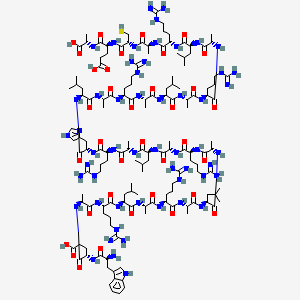
2,4-Pentanediamine, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4-Pentanediamine, 2-methyl- typically involves the hydrogenation of 2-methylglutaronitrile. This process uses a composite catalyst made of Raney nickel doped with ruthenium (Ru) and molybdenum (Mo) metals . The reaction is carried out in a bubble flow reactor, where the 2-methylglutaronitrile is diluted with a solvent and subjected to hydrogenation under the action of the composite catalyst . This method enhances the selectivity and conversion rate of the target product, making it an efficient industrial production method .
Analyse Des Réactions Chimiques
2,4-Pentanediamine, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,4-Pentanediamine, 2-methyl- has a wide range of scientific research applications:
Biology: Its derivatives, such as aspartic esters and secondary amines, are used in polyurea systems.
Medicine: It is used in the synthesis of various pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 2,4-Pentanediamine, 2-methyl- involves its interaction with various molecular targets and pathways. As a diamine, it can form strong hydrogen bonds with other molecules, which contributes to its effectiveness as a curing agent and chain extender. Its ability to disrupt crystallinity in polyamides makes it valuable in producing amorphous polymers with improved properties .
Comparaison Avec Des Composés Similaires
2,4-Pentanediamine, 2-methyl- can be compared with other similar compounds such as:
- 1,2-Diaminocyclohexane
- Hexamethylenediamine
- Cadaverine (1,5-Diaminopentane)
Compared to these compounds, 2,4-Pentanediamine, 2-methyl- offers unique advantages such as lower melting points, improved surface appearance, and increased abrasion resistance . Its specific molecular structure allows it to be more effective in certain applications, particularly in the production of polyamides and epoxy resins .
Propriétés
Numéro CAS |
21586-21-0 |
|---|---|
Formule moléculaire |
C6H16N2 |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
2-methylpentane-2,4-diamine |
InChI |
InChI=1S/C6H16N2/c1-5(7)4-6(2,3)8/h5H,4,7-8H2,1-3H3 |
Clé InChI |
PCXAQLMRLMZKRL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)

![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)





![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)
